1,1'-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol
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Overview
Description
1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with four methyl groups and two ethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol typically involves the alkylation of 2,4,5,6-tetramethylbenzene with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Material: 2,4,5,6-Tetramethylbenzene.
Reagent: Ethylene oxide.
Catalyst: A strong base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and under pressure to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups on the benzene ring can participate in hydrophobic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar structure but lacks the ethanol groups.
1,2,3,5-Tetramethylbenzene: Another isomer with different methyl group positions.
1,2,3,4-Tetramethylbenzene: Yet another isomer with a distinct arrangement of methyl groups.
Uniqueness
1,1’-(2,4,5,6-Tetramethylbenzene-1,3-diyl)diethanol is unique due to the presence of both ethanol and methyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
93864-99-4 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-[3-(1-hydroxyethyl)-2,4,5,6-tetramethylphenyl]ethanol |
InChI |
InChI=1S/C14H22O2/c1-7-8(2)13(11(5)15)10(4)14(9(7)3)12(6)16/h11-12,15-16H,1-6H3 |
InChI Key |
MNLUEYUMTPEYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C(C)O)C)C(C)O)C |
Origin of Product |
United States |
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